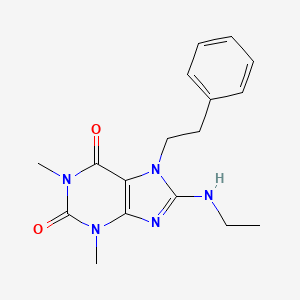

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-4-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAMYIIPBGRRCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with ethylamine and phenethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and phenethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of nucleic acid synthesis or interference with signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Impact of Core Structure on Receptor Affinity

| Core Structure | 5-HT6 Ki (nM) | D2 Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|---|

| 1,3-Dimethyl (e.g., compound 8) | 14–100 | 85 | 100–4789 |

| 3,7-Dimethyl (e.g., compound 15) | 100–1000 | 1 | 100–4789 |

Position 8 Substitutions

The 8-ethylamino group is critical for receptor engagement. Comparisons with other substituents:

- Lipophilicity: Ethylamino (logP ~1.5) offers intermediate lipophilicity compared to polar groups (e.g., hydroxyethylamino in ) or bulky arylpiperazines (e.g., 2,3-dichlorophenylpiperazine in ). Optimal lipophilicity enhances blood-brain barrier penetration for CNS targets .

- Functional Activity: In analogs, 8-propoxy or N-ethylbenzylamino groups maximized 5-HT1A/D2 receptor affinity, while removal of lipophilic groups abolished binding . The ethylamino group in the target compound may similarly balance affinity and pharmacokinetics.

Table 2: Position 8 Substitution Effects

Position 7 Substitutions

The 7-phenethyl group distinguishes the target compound from alkyl or benzyl analogs:

- Aromatic vs. Alkyl Chains : Phenethyl’s benzene ring may enhance binding to aromatic receptor residues, as seen in 7-(3-methylbenzyl) derivatives with 5-HT1A antagonism . In contrast, 7-pentyl () or 7-isobutyl () groups prioritize hydrophobic interactions.

- Synthetic Flexibility : The phenethyl group is synthetically accessible via alkylation or Suzuki coupling, similar to methods in and .

Table 3: Position 7 Substitution Comparisons

Pharmacological and Structural Insights

- Synthetic Feasibility : The compound can be synthesized via methods similar to , involving bromination at position 8 followed by ethylamine substitution.

Biological Activity

8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as Fenethylline , is a synthetic compound with notable pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C21H30N6O2

- Molecular Weight : Approximately 398.511 g/mol

- CAS Number : 5426-46-0

Fenethylline's biological activity is primarily attributed to its ability to interact with various molecular targets within the body. The compound is known to:

- Inhibit Nucleic Acid Synthesis : It interferes with the synthesis of RNA and DNA, which can affect cell proliferation and survival.

- Modulate Receptor Activity : Fenethylline can bind to adenosine receptors and other enzyme systems, influencing neurotransmitter release and cellular signaling pathways.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

- Stimulant Effects : Fenethylline has been shown to enhance physical performance and alertness by stimulating the central nervous system (CNS) .

- Antiviral Properties : Research indicates potential efficacy against certain viral infections, although further studies are needed to confirm these effects .

- Anticancer Activity : Preliminary studies suggest that Fenethylline may inhibit the growth of specific cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Description | Source |

|---|---|---|

| Stimulant | Enhances alertness and physical performance | |

| Antiviral | Potential efficacy against viral infections | |

| Anticancer | Inhibits growth in cancer cell lines |

Case Study: Anticancer Potential

A study conducted by Pawlowski et al. (1981) investigated the effects of Fenethylline on various cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls. The mechanism was hypothesized to involve apoptosis induction through nucleic acid synthesis inhibition.

Synthesis and Derivatives

The synthesis of Fenethylline typically involves multi-step organic reactions, including the alkylation of purine derivatives with ethylamine and phenethyl bromide in the presence of bases like potassium carbonate . Various derivatives of this compound have been synthesized to explore enhanced biological activities or reduced side effects.

Table 2: Structural Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Purine-2,6-dione | C18H23N5O2 | Lacks diethylamino group; stimulant effects |

| 8-(hydroxymethyl)-1,3-dimethylpurine | C10H12N4O2 | Hydroxymethyl modification; different properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.